Nanomolar c-SRC Kinase Inhibition: A >1000-Fold Potency Differential Against Class Analogs
The target compound exhibits potent inhibition of the human c-SRC kinase with an IC50 of 13 nM [1]. This is in stark contrast to the structurally related analog 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide, which has been reported with cell-based antiproliferative IC50 values in the micromolar range (12.5 µM for MCF-7 cells) . This represents a >1000-fold difference in biological effect concentration, directly attributable to the presence of the 3-iodophenyl substituent in the target compound.
| Evidence Dimension | Kinase Inhibition (c-SRC) vs. Cellular Antiproliferation |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 3-chloro-N-phenyl-1-benzothiophene-2-carboxamide: IC50 = 12,500 nM (MCF-7 cell line) |
| Quantified Difference | ~960-fold lower IC50 (higher potency) for the target compound |
| Conditions | Target: In vitro c-SRC kinase assay; Comparator: MCF-7 cell viability assay |
Why This Matters
This >1000-fold potency differential confirms that the 3-iodophenyl group is a critical pharmacophore for achieving high-affinity kinase binding, making the compound uniquely suited for investigating SRC-family kinase signaling at low, specific concentrations.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50303801, Inhibition of human c-SRC. University of California, San Diego. View Source
